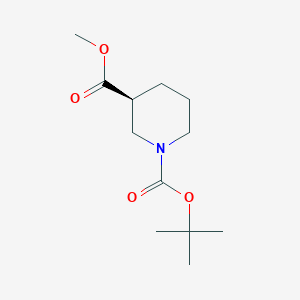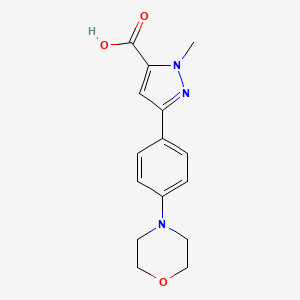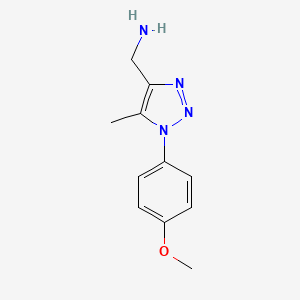
1,4-Diethoxy-2-isothiocyanatobenzene
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diethoxy-2-isothiocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . Additionally, phenyl chlorothionoformate can react with primary amines to produce isothiocyanates .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more efficient methods. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection is a preferred method due to its low toxicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethoxy-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, phenyl isothiocyanate, and dimethylbenzene . Reaction conditions often involve mild temperatures and the presence of nitrogen to prevent oxidation .
Major Products Formed
Major products formed from reactions involving this compound include thiourea derivatives and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
1,4-Diethoxy-2-isothiocyanatobenzene has been extensively studied for its biological activity and potential therapeutic applications. It is used in:
Chemistry: As a building block for the synthesis of thiourea and other heterocyclic compounds.
Biology: In biological assays for DNA and protein analysis.
Medicine: Potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of agrochemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-Diethoxy-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of thiourea derivatives . The compound’s biological activity is attributed to its ability to inhibit enzymes and disrupt cellular processes . Molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Fluorescein isothiocyanate: Used in biological assays for labeling proteins and nucleic acids.
Uniqueness
1,4-Diethoxy-2-isothiocyanatobenzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its solubility in organic solvents and yellow crystalline form also distinguish it from other isothiocyanates.
Propiedades
IUPAC Name |
1,4-diethoxy-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-9-5-6-11(14-4-2)10(7-9)12-8-15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPAIBYOAMRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)
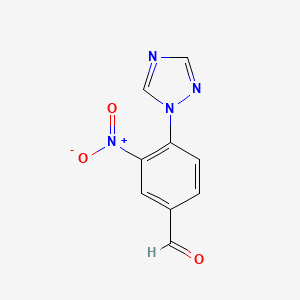
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)


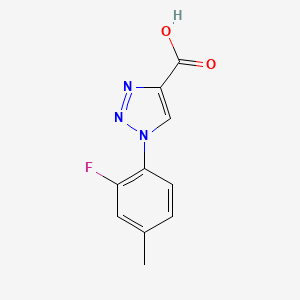


![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
